![molecular formula C14H18O5S B1512820 5-[(4-メチルフェニル)スルホニル]-3-オキソペンタン酸エチル CAS No. 1093348-62-9](/img/structure/B1512820.png)

5-[(4-メチルフェニル)スルホニル]-3-オキソペンタン酸エチル

説明

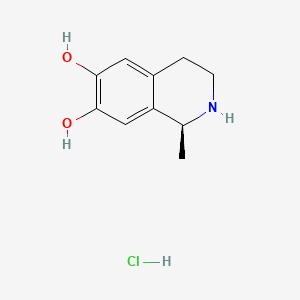

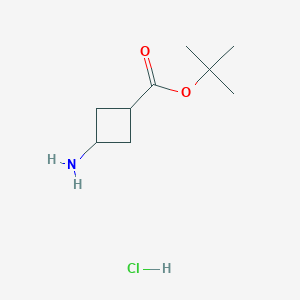

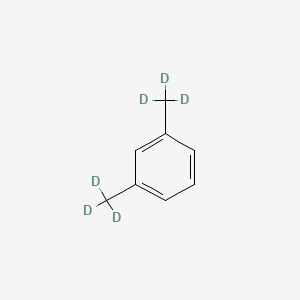

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a chemical compound with the empirical formula C14H18O5S . It has a molecular weight of 298.35 . This compound can be used as a reactant to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction .

Molecular Structure Analysis

The molecular structure of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate includes an ethyl ester group, a ketone group, and a (4-methylphenyl)sulfonyl group . The SMILES string for this compound isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 . Chemical Reactions Analysis

This compound can undergo base-induced β-elimination reaction to form Ethyl 3-oxopent-4-enoate, also known as Nazarov’s reagent . Nazarov’s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 42-46 °C . It has a molecular weight of 298.35 and an empirical formula of C14H18O5S . The compound’s SMILES string isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 .

科学的研究の応用

ナザロフ試薬の合成

5-[(4-メチルフェニル)スルホニル]-3-オキソペンタン酸エチル: は、塩基触媒によるβ脱離反応を通じてナザロフ試薬の合成に用いられます 。この試薬は、天然物や医薬品に多く見られる複雑な環状構造の構築において重要な役割を果たすロビンソン環化反応における重要な成分です。

有機合成における環化剤

この化合物は、環状β-ジケトンおよびシクロアルカノンのロビンソン環化における環化剤として役立ちます 。このプロセスは、多くの生物活性分子のコアとなる多環式化合物の形成に不可欠です。

γ-ピロンの生成

また、トリフルオロメタンスルホン酸無水物媒介の求電子性縮合反応によってγ-ピロンを生成するために用いられます 。γ-ピロンは、さまざまな生物活性を持つ天然物に見られることから、医薬品化学において重要です。

C-C結合形成

この化合物は、有機合成における基本的な反応タイプの1つであるC-C結合形成の反応物であり、幅広い複雑な有機構造の生成につながります .

アリールチオペンタン酸エステルの合成の前駆体

3-オキソ-5-トシルペンタン酸エチル: は、3-オキソ-5-アリールチオペンタン酸エチルの容易で効率的な合成における前駆体として機能します 。これらは、合成有機化学、特に天然物の全合成において広く用いられているナザロフ試薬の前駆体です。

分析化学における用途

この化合物は、分析試薬の合成における役割を通じて、さまざまな物質の同定と定量に分析化学で用いることができます .

実験技術と製造

実験技術と製造の観点から、この化合物はエステルとしての役割から、ポリマーやその他の複雑な材料の製造において重要な縮合反応に用いることができます .

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRUPJUUTCSBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746329 | |

| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093348-62-9 | |

| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1093348-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?

A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:

- Molecular Formula: C14H18O5S [, ]

- Molecular Weight: 298.36 g/mol []

- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []

- Physical State and Appearance: It exists as a white solid at room temperature. []

Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?

A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]

Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?

A3: The research highlights two efficient synthetic pathways for this compound: []

- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []

- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)